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molecular formula C6H6F4O2 B2377966 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1773508-58-9

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No. B2377966
M. Wt: 186.106
InChI Key: ROWNOOHMOQZGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 304D (500 mg, 2.191 mmol) in ethanol (10 mL) and water (2 mL) was added NaOH (2.191 mL, 10.96 mmol, 5 M in water) and the resulting solution was stirred at RT for 4 h. EtOH was removed under reduced pressure, and the aqueous solution was acidified with a 1.5 N aq. solution of HCl which was then extracted with DCM (3×30 mL). The combined organic layer was washed with brine, dried over Na2SO4, filtered and the filtrate was concentrated to afford Intermediate 304E as a pale yellow liquid (300 mg, 74% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.87 (br. s., 1H), 6.21-6.63 (m, 1H), 2.77-3.11 (m, 4H).
Name
Intermediate 304D
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.191 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[C:3]1([C:9]([O:11]C(C)C)=[O:10])[CH2:6][C:5]([F:8])([F:7])[CH2:4]1.[OH-].[Na+]>C(O)C.O>[F:15][CH:2]([F:1])[C:3]1([C:9]([OH:11])=[O:10])[CH2:6][C:5]([F:7])([F:8])[CH2:4]1 |f:1.2|

Inputs

Step One
Name
Intermediate 304D
Quantity
500 mg
Type
reactant
Smiles
FC(C1(CC(C1)(F)F)C(=O)OC(C)C)F
Name
Quantity
2.191 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
EtOH was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was then extracted with DCM (3×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1(CC(C1)(F)F)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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